N-[[1-(dimethylamino)cyclopentyl]methyl]-1H-indazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[[1-(dimethylamino)cyclopentyl]methyl]-1H-indazole-3-carboxamide, also known as DMCM, is a potent and selective antagonist of the gamma-aminobutyric acid (GABA) receptor. It has been widely used in scientific research to investigate the role of GABA receptors in the brain and to develop new drugs for the treatment of various neurological disorders.
Wirkmechanismus
N-[[1-(dimethylamino)cyclopentyl]methyl]-1H-indazole-3-carboxamide acts as a competitive antagonist of the GABA receptor, binding to the same site as the endogenous ligand GABA. By blocking the binding of GABA to the receptor, N-[[1-(dimethylamino)cyclopentyl]methyl]-1H-indazole-3-carboxamide reduces the inhibitory effects of GABA on neuronal activity, leading to increased excitability and neurotransmitter release.
Biochemical and Physiological Effects:
N-[[1-(dimethylamino)cyclopentyl]methyl]-1H-indazole-3-carboxamide has been shown to have a number of biochemical and physiological effects, including the modulation of GABA receptor function, changes in neuronal excitability, and alterations in neurotransmitter release. It has also been shown to have anxiogenic and pro-convulsant effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
N-[[1-(dimethylamino)cyclopentyl]methyl]-1H-indazole-3-carboxamide has several advantages as a research tool, including its high potency and selectivity for the GABA receptor. It is also relatively easy to synthesize and purify, making it readily available for use in laboratory experiments. However, N-[[1-(dimethylamino)cyclopentyl]methyl]-1H-indazole-3-carboxamide has some limitations, including its potential toxicity and the need for careful dosing to avoid unwanted side effects.
Zukünftige Richtungen
There are several future directions for research on N-[[1-(dimethylamino)cyclopentyl]methyl]-1H-indazole-3-carboxamide and its effects on the GABA receptor. One area of interest is the development of new drugs that target the GABA receptor and have therapeutic potential for the treatment of neurological disorders such as anxiety, depression, and epilepsy. Another area of research is the investigation of the role of GABA receptors in the development and progression of neurological diseases, such as Alzheimer's disease and Parkinson's disease. Finally, further studies are needed to elucidate the mechanisms underlying the biochemical and physiological effects of N-[[1-(dimethylamino)cyclopentyl]methyl]-1H-indazole-3-carboxamide on the GABA receptor and to identify new targets for drug development.
Synthesemethoden
N-[[1-(dimethylamino)cyclopentyl]methyl]-1H-indazole-3-carboxamide can be synthesized using a variety of methods, including the reaction of indazole-3-carboxylic acid with 1-(dimethylamino)cyclopentylmethyl chloride in the presence of a base such as potassium carbonate. The resulting product can be purified using column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
N-[[1-(dimethylamino)cyclopentyl]methyl]-1H-indazole-3-carboxamide has been used extensively in scientific research to study the role of GABA receptors in the brain. It has been shown to modulate the activity of GABA receptors in a dose-dependent manner, leading to changes in neuronal excitability and neurotransmitter release. N-[[1-(dimethylamino)cyclopentyl]methyl]-1H-indazole-3-carboxamide has also been used to investigate the effects of GABA receptor antagonists on animal behavior, including anxiety, depression, and addiction.
Eigenschaften
IUPAC Name |
N-[[1-(dimethylamino)cyclopentyl]methyl]-1H-indazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O/c1-20(2)16(9-5-6-10-16)11-17-15(21)14-12-7-3-4-8-13(12)18-19-14/h3-4,7-8H,5-6,9-11H2,1-2H3,(H,17,21)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSGRUZXFIMUPCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1(CCCC1)CNC(=O)C2=NNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.